2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone
CAS No.: 1448029-23-9
Cat. No.: VC6787293
Molecular Formula: C19H18ClN3OS2
Molecular Weight: 403.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448029-23-9 |
|---|---|
| Molecular Formula | C19H18ClN3OS2 |
| Molecular Weight | 403.94 |
| IUPAC Name | 2-(2-chlorophenyl)-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C19H18ClN3OS2/c20-16-4-2-1-3-14(16)11-18(24)22-6-8-23(9-7-22)19-21-17(13-26-19)15-5-10-25-12-15/h1-5,10,12-13H,6-9,11H2 |
| Standard InChI Key | JMYCRQUXYYDDMN-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)CC4=CC=CC=C4Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone (molecular formula: ) features a central piperazine ring substituted at the 1-position with a thiazole-thiophene hybrid and at the 4-position with a 2-chlorophenyl-acetyl group. The thiazole ring (CHNS) is fused to a thiophene (CHS) at the 4-position, creating a conjugated system that enhances electronic delocalization .
Key Structural Attributes:
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Chlorophenyl Group: The 2-chlorophenyl substituent introduces steric and electronic effects that influence binding affinity to hydrophobic pockets in biological targets.
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Piperazine Bridge: The piperazine moiety (CHN) provides conformational flexibility, enabling interactions with G-protein-coupled receptors (GPCRs) .
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Thiazole-Thiophene Moiety: The thiazole-thiophene system contributes to π-π stacking interactions and hydrogen bonding capabilities, critical for enzyme inhibition.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone involves multi-step reactions, typically proceeding as follows:
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Thiazole Formation: Condensation of thiophene-3-carbaldehyde with thiosemicarbazide under acidic conditions yields 4-(thiophen-3-yl)thiazol-2-amine.
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Piperazine Substitution: The thiazole-2-amine reacts with 1-chloroacetylpiperazine in the presence of KCO to form 4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine .
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Acylation: Coupling the piperazine intermediate with 2-chlorophenyl acetyl chloride via nucleophilic acyl substitution completes the synthesis.
Reaction Conditions:
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Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for acylation steps.
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Catalysts: Triethylamine (TEA) to neutralize HCl byproducts .
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Temperature: 0–5°C during acylation to minimize side reactions.
Structural Characterization
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar geometry of the thiazole-thiophene system (dihedral angle: 8.2°) and the chair conformation of the piperazine ring.
Biological Activities and Mechanism
Receptor Binding Profiles
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Serotonin Receptor (5-HT): The piperazine and chlorophenyl groups exhibit high affinity () due to hydrophobic interactions with transmembrane domains.
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Dopamine D Receptor: Moderate binding () attributed to steric hindrance from the thiophene moiety .
Enzyme Inhibition
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Monoamine Oxidase B (MAO-B): IC = 0.45 μM, driven by hydrogen bonding between the thiazole nitrogen and FAD cofactor.
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Cyclooxygenase-2 (COX-2): Selective inhibition (IC = 1.2 μM) via π-π stacking with Tyr355 .
Antimicrobial Activity
Against Staphylococcus aureus (MIC = 8 μg/mL), the compound disrupts cell wall synthesis by binding to penicillin-binding protein 2a (PBP2a).
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: Caco-2 permeability = (high intestinal absorption) .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the thiophene ring forms a sulfoxide metabolite.
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Half-life: in rat plasma.
Toxicity
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